molecular formula C33H36FN3O4 B13426712 (3R,5R)-Atorvastatin Amide

(3R,5R)-Atorvastatin Amide

Cat. No.: B13426712
M. Wt: 557.7 g/mol
InChI Key: JDBBEWMLTOSJAI-KAYWLYCHSA-N
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Description

(3R,5R)-Atorvastatin Amide is a chiral compound derived from atorvastatin, a well-known statin used to lower cholesterol levels in the blood

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-Atorvastatin Amide typically involves the asymmetric reduction of α-keto amides. One common method employs chiral metal complexes or biocatalysts such as aldo–keto reductases to achieve high enantioselectivity. For instance, the reduction of diaryl α-keto amide like 2-oxo-N, 2-diphenyl-acetamide (ONDPA) can be catalyzed by engineered variants of aldo–keto reductase from Bacillus subtilis, achieving enantiomeric excess values up to 99.9% .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric reduction processes using optimized biocatalysts or chemical catalysts. The process conditions are carefully controlled to ensure high yield and purity, often involving steps such as solvent extraction, crystallization, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-Atorvastatin Amide undergoes various chemical reactions, including:

    Reduction: Asymmetric reduction to produce chiral α-hydroxy amides.

    Oxidation: Potential oxidation to form corresponding ketones or carboxylic acids.

    Substitution: Nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Reduction: Chiral metal complexes or biocatalysts like aldo–keto reductases.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include chiral α-hydroxy amides, ketones, carboxylic acids, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,5R)-Atorvastatin Amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5R)-Atorvastatin Amide involves its interaction with specific molecular targets, such as enzymes involved in cholesterol biosynthesis. It may inhibit the activity of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to decreased cholesterol synthesis and increased uptake of low-density lipoprotein (LDL) from the bloodstream .

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-Atorvastatin: The parent compound, widely used as a statin.

    (3S,5S)-Atorvastatin Amide: An enantiomer with different stereochemistry.

    Other Statins: Such as simvastatin, lovastatin, and rosuvastatin.

Uniqueness

(3R,5R)-Atorvastatin Amide is unique due to its specific stereochemistry, which can influence its binding affinity to biological targets and its pharmacokinetic properties. This makes it a valuable compound for studying the effects of chirality on drug activity and for developing more effective cholesterol-lowering therapies .

Properties

Molecular Formula

C33H36FN3O4

Molecular Weight

557.7 g/mol

IUPAC Name

1-[(3R,5R)-7-amino-3,5-dihydroxy-7-oxoheptyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide

InChI

InChI=1S/C33H36FN3O4/c1-21(2)31-30(33(41)36-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)37(31)18-17-26(38)19-27(39)20-28(35)40/h3-16,21,26-27,38-39H,17-20H2,1-2H3,(H2,35,40)(H,36,41)/t26-,27-/m1/s1

InChI Key

JDBBEWMLTOSJAI-KAYWLYCHSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)N)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)N)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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